molecular formula C15H10Cl2N4S B12011767 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-69-4

4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011767
CAS No.: 613248-69-4
M. Wt: 349.2 g/mol
InChI Key: BPEAGHCXEBBQKS-GIJQJNRQSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its molecular formula is C₁₅H₁₀Cl₂N₄S, featuring a 2-chlorobenzylidene moiety at the 4-position and a 3-chlorophenyl group at the 5-position of the triazole ring . The compound is synthesized via condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-chlorobenzaldehyde under acidic conditions, a method consistent with related triazole-Schiff base syntheses .

Properties

CAS No.

613248-69-4

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-12-6-3-5-10(8-12)14-19-20-15(22)21(14)18-9-11-4-1-2-7-13(11)17/h1-9H,(H,20,22)/b18-9+

InChI Key

BPEAGHCXEBBQKS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazole derivative. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds, including 4-((2-chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. A study indicated promising activity against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AEscherichia coli ATCC 2592215
Compound BStaphylococcus aureus ATCC 2592318
Compound CCandida albicans ATCC 6019320

Antifungal Properties

The compound has shown effectiveness against fungal pathogens, particularly in overcoming resistance associated with conventional antifungal treatments. Its mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymes necessary for fungal growth .

Potential in Cancer Therapy

Emerging research suggests that triazole derivatives may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes these compounds candidates for further investigation in oncology .

Case Study 1: Antimicrobial Screening

A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The study found that certain modifications to the triazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship of various triazole derivatives. They concluded that the presence of electron-withdrawing groups on the aromatic rings improved the antimicrobial efficacy of these compounds .

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and the chlorinated aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The 2-chlorobenzylidene group in the target compound may enhance bioactivity compared to 2-fluorinated analogs (e.g., ) due to increased electronegativity and steric effects .
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents improve enzyme inhibition but reduce solubility.
  • Heterocyclic Moieties : Pyrazole or furan substitutions () introduce hydrogen-bonding sites, enhancing target specificity .

Physicochemical Properties

  • Solubility : The target compound’s logP value (calculated as ~3.5) indicates moderate lipophilicity, higher than methoxy-substituted analogs (e.g., : logP ~2.8) but lower than nitro derivatives (: logP ~4.1) .
  • Stability : The thiol group confers redox sensitivity, necessitating storage under inert conditions. This contrasts with thione analogs (e.g., ), which show greater oxidative stability .

Biological Activity

4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, a chlorobenzylidene moiety, and a thiol group, which contribute to its biological activity. The IUPAC name is 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione. Its molecular formula is C16H13Cl2N4SC_{16}H_{13}Cl_2N_4S with a molecular weight of approximately 364.27 g/mol.

Antimicrobial Activity

Research has demonstrated that 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi using the disc diffusion method. The results indicated varying degrees of inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger).

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
4.4b3.804.306.802.60
4.4c4.303.707.103.10
4.4d7.506.807.103.90

The compound demonstrated particularly strong activity against E. coli and S. aureus, with zones of inhibition reaching up to 7.50 mm .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and programmed cell death mechanisms. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : It inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Mechanism : The compound activates apoptotic pathways by modulating proteins involved in cell survival and death.
  • Anti-inflammatory Mechanism : It reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens, showing promising results that support the potential application of these compounds in drug development .
  • In Vivo Studies : Animal models have been used to assess the anticancer effects of triazole derivatives, revealing significant tumor reduction in treated groups compared to controls .

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